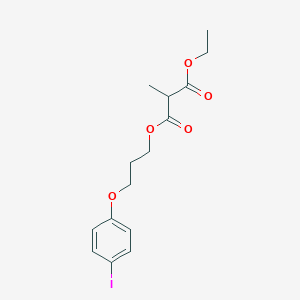
3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with diethyl groups and linked to two tetrazine rings, which are further substituted with phenyl groups. The presence of tetrazine rings makes this compound particularly interesting due to their ability to participate in bioorthogonal reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) typically involves multiple steps. One common method starts with the preparation of the fluorene core, which is then functionalized with diethyl groups. The tetrazine rings are synthesized separately and then coupled to the fluorene core under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems and high-throughput screening can also play a role in industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The tetrazine rings can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized tetrazine derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds .
Applications De Recherche Scientifique
3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mécanisme D'action
The mechanism of action of 3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) involves its ability to participate in bioorthogonal reactions. These reactions occur without interfering with natural biological processes, making the compound useful for labeling and tracking biomolecules. The tetrazine rings can react with strained alkenes or alkynes through inverse electron-demand Diels-Alder reactions, forming stable adducts .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Similar fluorene core but different substituents.
4,4’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene-based compound with different functional groups.
Uniqueness
The uniqueness of 3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) lies in its tetrazine rings, which provide distinct reactivity and applications in bioorthogonal chemistry. This sets it apart from other fluorene-based compounds that may not have the same versatility in biological and chemical applications .
Propriétés
Numéro CAS |
634589-38-1 |
|---|---|
Formule moléculaire |
C33H26N8 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
3-[9,9-diethyl-7-(6-phenyl-1,2,4,5-tetrazin-3-yl)fluoren-2-yl]-6-phenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C33H26N8/c1-3-33(4-2)27-19-23(31-38-34-29(35-39-31)21-11-7-5-8-12-21)15-17-25(27)26-18-16-24(20-28(26)33)32-40-36-30(37-41-32)22-13-9-6-10-14-22/h5-20H,3-4H2,1-2H3 |
Clé InChI |
LBNJJEYFAMLOBI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(C=CC(=C2)C3=NN=C(N=N3)C4=CC=CC=C4)C5=C1C=C(C=C5)C6=NN=C(N=N6)C7=CC=CC=C7)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


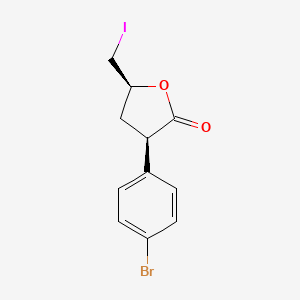

![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)

![Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester](/img/structure/B12574693.png)
![diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B12574701.png)
![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
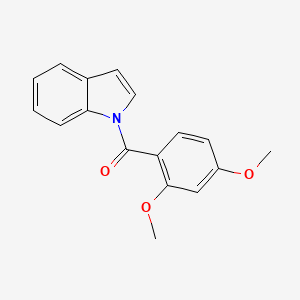
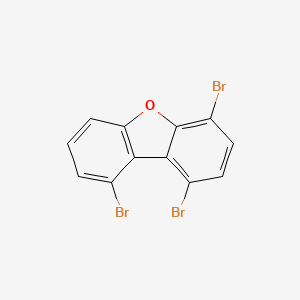
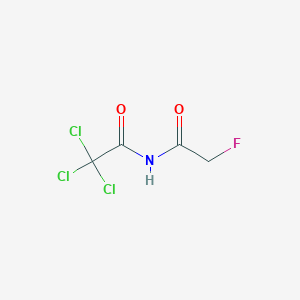
![N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12574739.png)
